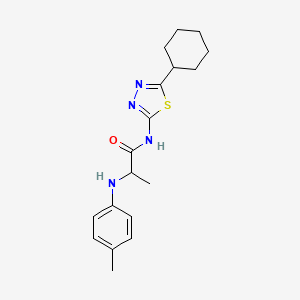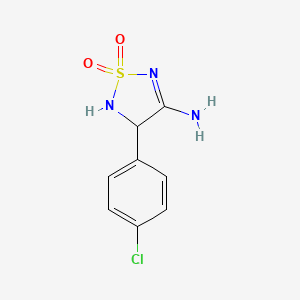![molecular formula C16H19NO5 B5222304 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid, also known as MCC-950, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCC-950 has been found to be effective in treating various inflammatory diseases, including gout, rheumatoid arthritis, and sepsis.
Wirkmechanismus
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid works by inhibiting the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. The NLRP3 inflammasome is activated by various stimuli, including pathogens, danger signals, and metabolic stress. Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, including IL-1β and IL-18. 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation.
Biochemical and physiological effects:
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, including IL-1β and IL-18. It has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to improve survival rates in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated for its effectiveness in treating various inflammatory diseases. However, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid also has some limitations for lab experiments. It may have off-target effects, which can affect the interpretation of experimental results. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid may have limited efficacy in certain inflammatory diseases, depending on the underlying mechanisms of inflammation.
Zukünftige Richtungen
There are several future directions for the study of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid. One direction is to further investigate its efficacy in treating other inflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate its potential as a therapeutic agent for cancer, as inflammation has been implicated in the development and progression of cancer. Additionally, further studies are needed to investigate the safety and efficacy of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid in human clinical trials.
Synthesemethoden
The synthesis of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with cyclohexanone to form 4-methylcyclohexanone. The resulting product is then reacted with phosgene to form 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid. This synthesis method has been optimized to produce high yields of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid with high purity.
Wissenschaftliche Forschungsanwendungen
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been found to be effective in treating gout by inhibiting the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has also been found to be effective in treating rheumatoid arthritis by inhibiting the production of interleukin-1 beta (IL-1β), which is a pro-inflammatory cytokine. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to be effective in treating sepsis by reducing the production of pro-inflammatory cytokines and improving survival rates.
Eigenschaften
IUPAC Name |
3-[(2-carboxycyclohexanecarbonyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSTBQWYYZQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)
![4-(2-ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222333.png)